molecular formula C9H16O7 B13866249 Ethyl beta-D-Glucuronide Methyl Ester

Ethyl beta-D-Glucuronide Methyl Ester

Cat. No.: B13866249
M. Wt: 236.22 g/mol
InChI Key: BVMRJNOXPXDKQV-KPRJIFDWSA-N
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Description

Ethyl beta-D-Glucuronide Methyl Ester is a derivative of glucuronic acid, which is a significant metabolite in the human body. This compound is formed through the conjugation of ethanol with uridine-5’-diphospho-alpha-D-glucuronic acid, catalyzed by UDP-Glucuronosyltransferases. It is a minor metabolite of ethanol and is often used as a biomarker for alcohol consumption due to its prolonged elimination and incorporation in keratinized tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl beta-D-Glucuronide Methyl Ester typically involves the transesterification of beta-D-glucuronides. This process can be catalyzed by various reagents, including 2-chloro-1-methylpyridinium iodide and 4-DMAP, which facilitate the conversion of glucuronides to their ester forms .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale transesterification processes. These methods often utilize catalysts such as pure silica or SAFI to achieve high yields and efficient reaction times .

Chemical Reactions Analysis

Types of Reactions: Ethyl beta-D-Glucuronide Methyl Ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include beta-D-glucuronic acid, ethanol, and various amides depending on the substituents used in the reactions .

Mechanism of Action

The mechanism of action of Ethyl beta-D-Glucuronide Methyl Ester involves its formation through the conjugation of ethanol with uridine-5’-diphospho-alpha-D-glucuronic acid. This reaction is catalyzed by UDP-Glucuronosyltransferases, resulting in the formation of the ester. The compound is then hydrolyzed by beta-glucuronidases, releasing beta-D-glucuronic acid and ethanol .

Comparison with Similar Compounds

Ethyl beta-D-Glucuronide Methyl Ester can be compared with other glucuronides such as:

  • Phenolphthalein-beta-D-glucuronide
  • 4-Nitrophenol-beta-D-glucuronide
  • Morphine-3-O-beta-D-glucuronide
  • Quercetin-3-O-beta-D-glucuronide

These compounds share similar glucuronidation pathways but differ in their aglycone components, leading to distinct biological and chemical properties .

This compound stands out due to its specific use as a biomarker for alcohol consumption, which is not a common application for other glucuronides .

Properties

Molecular Formula

C9H16O7

Molecular Weight

236.22 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C9H16O7/c1-3-15-9-6(12)4(10)5(11)7(16-9)8(13)14-2/h4-7,9-12H,3H2,1-2H3/t4-,5-,6+,7-,9+/m0/s1

InChI Key

BVMRJNOXPXDKQV-KPRJIFDWSA-N

Isomeric SMILES

CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)O)O)O

Canonical SMILES

CCOC1C(C(C(C(O1)C(=O)OC)O)O)O

Origin of Product

United States

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